2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride
Description
2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride is a pyridine derivative characterized by a propanoic acid backbone substituted with a methyl group at the 2-position and a pyridin-4-yl group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. Pyridine derivatives are often studied for their bioactivity, solubility, and stability, as seen in compounds like Nicardipine Hydrochloride (acid stability ) and Clindamycin Hydrochloride (FTIR characterization ).
Properties
IUPAC Name |
2-methyl-3-pyridin-4-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-7(9(11)12)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXOSMXWXSWGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260937-27-5 | |
| Record name | 2-methyl-3-(pyridin-4-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride typically involves the reaction of 2-methyl-3-pyridin-4-ylpropanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as raw material preparation, reaction monitoring, product isolation, and purification .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
- Ligand Formation: This compound is utilized as a ligand in the preparation of coordination polymers with metals such as silver, copper, and zinc. These coordination complexes have implications in materials science and catalysis.
| Metal | Application |
|---|---|
| Silver | Catalysis in organic reactions |
| Copper | Coordination chemistry |
| Zinc | Material synthesis |
- Reactivity: The compound can undergo various chemical reactions including oxidation to form carboxylic acids, reduction to alcohols or amines, and nucleophilic substitution reactions.
Biology
- Biological Activity: Derivatives of 2-Methyl-3-pyridin-4-ylpropanoic acid; hydrochloride are studied for potential antiviral, anti-inflammatory, and anticancer properties. Research indicates that these derivatives may influence multiple biological pathways through receptor binding.
Case Study: Anticancer Activity
A study demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating potential for therapeutic development against specific types of cancer.
Medicine
- Drug Development: The compound is investigated for its therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways involved in diseases such as neurodegenerative disorders.
| Disease Type | Potential Application |
|---|---|
| Neurodegenerative Disorders | Neuroprotective agents |
| Cancer | Targeted therapies |
Clinical Trials: Ongoing clinical trials are evaluating the efficacy of formulations containing this compound in treating chronic pain and inflammation.
Industrial Applications
2-Methyl-3-pyridin-4-ylpropanoic acid; hydrochloride is also utilized in the synthesis of fine chemicals, polymers, and agrochemicals. Its versatility makes it a valuable intermediate in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-methyl-3-pyridin-4-ylpropanoic acid hydrochloride with structurally related pyridine derivatives, focusing on molecular features, physicochemical properties, and functional data.
Structural Analogues
Notes:
- Positional isomerism : The pyridin-4-yl group in the target compound contrasts with pyridin-3-yl derivatives (e.g., ), which may alter electronic properties and binding interactions in biological systems.
- Functional groups : The carboxylic acid group distinguishes it from ester- or amide-containing analogs (e.g., ), impacting solubility and reactivity.
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, Nicardipine Hydrochloride demonstrates pH-dependent stability , suggesting similar behavior for the target compound.
- Melting points : Pyridine derivatives with aromatic substituents (e.g., ) show high melting points (268–287°C), likely due to strong intermolecular interactions . The target compound’s melting point may fall within this range.
- Spectroscopic data :
Biological Activity
2-Methyl-3-pyridin-4-ylpropanoic acid;hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of a pyridine ring and a propanoic acid moiety, which contribute to its unique chemical properties. The hydrochloride form enhances its solubility and stability in biological systems.
The mechanism of action for this compound involves interactions with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the precise molecular mechanisms involved.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
| Bacillus subtilis | 16 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans. The antifungal efficacy is also measured in terms of MIC values, indicating a promising profile for treating fungal infections .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated significant inhibition of microbial growth, particularly against S. aureus and E. coli, supporting its potential as an antimicrobial agent .
- Therapeutic Applications : Another investigation focused on the therapeutic applications of this compound in pain management. Preliminary results suggested that it may possess analgesic properties similar to known pain-relieving agents, warranting further exploration in clinical settings .
Research Applications
The compound is utilized in various scientific research applications:
- Chemistry : As a building block for synthesizing more complex organic molecules.
- Biology : Studied for its interactions with biomolecules, contributing to the understanding of disease mechanisms.
- Medicine : Investigated for potential therapeutic applications in drug development.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-3-pyridin-4-ylpropanoic acid hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthetic pathways often involve coupling pyridine derivatives with propanoic acid precursors. For example, nucleophilic substitution or condensation reactions using intermediates like 4-pyridinylmethyl halides can yield the target compound. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (50–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Post-synthesis purification via recrystallization or HPLC (≥98% purity) is critical .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the pyridine ring substitution pattern and methyl-propanoic acid linkage.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in related pyridinylacrylic acid derivatives .
- HPLC-MS : Validates molecular weight and purity, with mobile phases optimized for polar compounds (e.g., acetonitrile/water with 0.1% formic acid) .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C in a dry environment to minimize hydrolysis of the hydrochloride salt.
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation. Avoid prolonged exposure to light or humidity, which can induce decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different experimental models?
- Methodological Answer :
- Model Validation : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) using standardized protocols.
- Data Normalization : Account for differences in cell permeability or metabolic stability by measuring intracellular compound concentrations.
- Meta-Analysis : Compare results with structurally similar compounds, such as pyridinylsulfonylpiperidine derivatives, to identify structure-activity relationships (SARs) .
Q. What strategies are employed to modify the core structure to enhance receptor binding affinity while maintaining solubility?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl or hydroxyl groups to improve lipophilicity without compromising solubility.
- Salt Formation : Explore alternative counterions (e.g., mesylate) to modulate crystallinity and dissolution rates.
- Prodrug Design : Esterify the carboxylic acid group to enhance membrane permeability, then hydrolyze in vivo to the active form, as seen in dihydrochloride amino acid derivatives .
Q. What are the challenges in achieving high purity (>98%) during synthesis, and how are they addressed?
- Methodological Answer :
- Impurity Profiling : Use orthogonal analytical methods (HPLC, TLC) to detect byproducts like unreacted pyridine intermediates or dimerized species.
- Chromatographic Purification : Employ reverse-phase HPLC with gradient elution (e.g., water/acetonitrile) to isolate the target compound.
- Quality Control : Follow pharmacopeial guidelines (e.g., sulfated ash ≤1.0 mg/g, heavy metals ≤20 µg/g) and use certified reference standards for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
